2-Methylbut-3-enoic acid

Descripción

Nomenclature and Structural Context within Unsaturated Carboxylic Acids

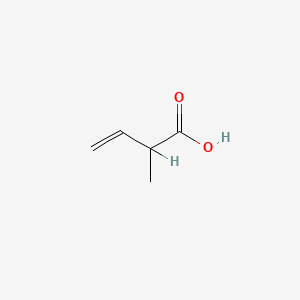

2-Methylbut-3-enoic acid, as its IUPAC name suggests, is a five-carbon carboxylic acid with a methyl group at the second carbon and a double bond between the third and fourth carbons. molport.comnih.govnih.gov Its chemical formula is C5H8O2, and its structure features both a carboxyl functional group (-COOH) and a terminal alkene (C=C). molport.comsmolecule.com This combination of functional groups within a relatively small molecule is key to its reactivity and utility in organic synthesis.

The presence of the double bond classifies it as an unsaturated carboxylic acid. Specifically, it is a γ,δ-unsaturated acid, as the double bond is located between the gamma and delta carbon atoms relative to the carboxyl group. This is in contrast to its isomer, 3-methylbut-2-enoic acid, which is an α,β-unsaturated acid. chemscene.com The position of the double bond significantly influences the molecule's electronic properties and reactivity. The chiral center at the second carbon also means that this compound can exist as two enantiomers: (R)-2-methylbut-3-enoic acid and (S)-2-methylbut-3-enoic acid. nih.govachemblock.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H8O2 |

| Molecular Weight | 100.12 g/mol |

| CAS Number | 53774-20-2 |

| Melting Point | ~20.44°C |

| Boiling Point | ~42-43°C (at reduced pressure) |

| Solubility | Soluble in water |

Data sourced from multiple chemical suppliers and databases. smolecule.com

Historical Perspectives on Early Synthetic Endeavors and Related Analogues

Early methods for synthesizing unsaturated carboxylic acids often involved condensation reactions. mdpi.com A common approach for preparing α,β-unsaturated carboxylic acids, for example, is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, followed by decarboxylation. Another classic method is the Perkin reaction, which produces α,β-unsaturated aromatic acids.

More contemporary and efficient methods have since been developed. These include Wittig-type reactions and Horner-Wadsworth-Emmons reactions, which provide excellent control over the geometry of the resulting double bond. chemistryviews.org The development of catalytic methods, such as those using transition metal catalysts, has further revolutionized the synthesis of unsaturated carboxylic acids, offering higher yields and stereoselectivity. chemistryviews.orgacs.org

Significance as a Key Building Block in Advanced Organic Synthesis

The true value of this compound lies in its role as a versatile building block for the construction of more complex molecules. smolecule.com The dual functionality of the carboxylic acid and the alkene group allows for a wide array of chemical transformations. smolecule.com

The carboxylic acid moiety can undergo typical reactions such as:

Esterification: Reaction with alcohols to form esters, which are valuable in various industries. smolecule.com

Amide formation: Reaction with amines to produce amides, a fundamental linkage in many biologically active molecules.

Reduction: Conversion to the corresponding alcohol, 2-methylbut-3-en-1-ol.

The alkene group provides another site for reactivity, including:

Addition reactions: Electrophilic additions of halogens, hydrogen halides, and water across the double bond.

Hydrogenation: Saturation of the double bond to yield 2-methylbutanoic acid. smolecule.com

Oxidation: Cleavage of the double bond through ozonolysis or other oxidative methods to yield smaller carbonyl compounds.

Polymerization: Participation in polymerization reactions to form novel polymers.

This diverse reactivity makes this compound and its derivatives valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. smolecule.com Its branched structure can also impart specific properties to the final products, influencing factors like biological activity and material characteristics. smolecule.com

Emerging Research Frontiers and Interdisciplinary Relevance

The unique structural attributes of this compound have positioned it at the forefront of several emerging research areas. Its derivatives are being investigated for their potential biological activities. smolecule.com For example, some studies have explored the antimicrobial and antioxidant properties of related compounds.

Furthermore, the field of asymmetric synthesis is keenly interested in chiral building blocks like (R)- and (S)-2-methylbut-3-enoic acid. achemblock.comacs.org The ability to selectively synthesize one enantiomer over the other is crucial in the development of stereochemically pure drugs, where often only one enantiomer exhibits the desired therapeutic effect.

The interdisciplinary relevance of this compound is also growing. Its involvement in metabolic pathways and cellular signaling is an area of active investigation. smolecule.com As researchers continue to explore the chemical space around this versatile molecule, new applications in materials science, medicinal chemistry, and biotechnology are likely to emerge, further solidifying the importance of this compound in modern chemical science.

Structure

3D Structure

Propiedades

IUPAC Name |

2-methylbut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3-4H,1H2,2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWNPIKWYPQUPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10968546 | |

| Record name | 2-Methylbut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53774-20-2 | |

| Record name | 3-Methyl-3-butenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053774202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-3-butenoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Enzymatic Approaches

Classical Organic Synthesis Routes to 2-Methylbut-3-enoic Acid

The synthesis of this compound can be achieved through several conventional organic chemistry reactions. These methods involve the transformation of various precursor molecules through well-established reaction pathways.

Grignard Reagent Formation and Carbon Dioxide Insertion

A versatile method for the synthesis of carboxylic acids is the carboxylation of a Grignard reagent. This reaction involves the nucleophilic attack of the organomagnesium compound on carbon dioxide, followed by an acidic workup to yield the desired carboxylic acid. In the context of this compound synthesis, the process would begin with the formation of a butenyl Grignard reagent.

The reaction is initiated by reacting a suitable butenyl halide, such as 3-chloro-1-butene, with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The resulting Grignard reagent, but-3-en-2-ylmagnesium chloride, is then treated with solid carbon dioxide (dry ice). The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of carbon dioxide to form a magnesium carboxylate salt. Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate to furnish this compound. A patent for a similar process describes the preparation of a 2-methyl-3-butenoic acid ester, which supports the viability of this synthetic route for the acid itself.

Table 1: Grignard Reagent Synthesis of this compound

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | 3-chloro-1-butene | Magnesium, Diethyl ether | but-3-en-2-ylmagnesium chloride |

| 2 | but-3-en-2-ylmagnesium chloride | Carbon dioxide (solid) | Magnesium 2-methylbut-3-enoate |

| 3 | Magnesium 2-methylbut-3-enoate | Hydrochloric acid (aqueous) | This compound |

Oxidation of Precursor Alcohols (e.g., 3-methylbut-3-en-1-ol)

The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis. For the preparation of this compound, a suitable precursor is 3-methylbut-3-en-1-ol. This alcohol can be subjected to oxidation using various oxidizing agents to yield the target carboxylic acid.

A common and effective method for the oxidation of primary alcohols to carboxylic acids is the Jones oxidation. This reaction employs a solution of chromium trioxide in aqueous sulfuric acid, known as the Jones reagent. The primary alcohol, 3-methylbut-3-en-1-ol, is dissolved in acetone (B3395972) and treated with the Jones reagent. The reaction is typically exothermic and proceeds rapidly to afford this compound in good yield. The stoichiometry of the reaction involves the oxidation of the alcohol to an intermediate aldehyde, which is then further oxidized to the carboxylic acid.

While Jones oxidation is effective, the use of chromium-based reagents raises environmental and safety concerns due to their toxicity. Milder and more selective oxidizing agents are often preferred. Reagents such as pyridinium (B92312) chlorochromate (PCC) and the conditions for a Swern oxidation are typically used to convert primary alcohols to aldehydes. However, under certain conditions, further oxidation to the carboxylic acid can occur.

Pyridinium Chlorochromate (PCC): PCC is a milder chromium-based reagent that typically oxidizes primary alcohols to aldehydes. To achieve the carboxylic acid, the reaction would need to be followed by a subsequent oxidation step, or reaction conditions would need to be modified to promote over-oxidation, which is generally not the primary application of PCC.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. It is a very mild procedure for synthesizing aldehydes from primary alcohols. Direct conversion to the carboxylic acid in a one-pot Swern protocol is not typical. However, the intermediate aldehyde could be isolated and then subjected to a separate oxidation to yield this compound.

Table 2: Oxidation of 3-methylbut-3-en-1-ol

| Oxidizing Agent | Typical Product | Conditions |

|---|---|---|

| Jones Reagent | This compound | Acetone, H₂SO₄, CrO₃ |

| Pyridinium Chlorochromate (PCC) | 3-methylbut-3-enal | Dichloromethane |

| Swern Oxidation | 3-methylbut-3-enal | DMSO, Oxalyl chloride, Triethylamine, -78 °C |

Haloform Reactions from Ketone Precursors

The haloform reaction is a well-established method for the conversion of methyl ketones into carboxylic acids with one less carbon atom. researchgate.netstackexchange.com To synthesize this compound via this route, a suitable methyl ketone precursor is required. A plausible candidate is 4-methylpent-4-en-2-one.

The synthesis would involve a two-step process. First, the precursor ketone, 4-methylpent-4-en-2-one, needs to be prepared. This can be achieved through the oxidation of the corresponding secondary alcohol, 4-methylpent-4-en-2-ol. The alcohol can be synthesized, for example, by the reaction of acetaldehyde (B116499) with isobutylene (B52900) in the presence of a solid acid catalyst.

Once 4-methylpent-4-en-2-one is obtained, it can be subjected to the haloform reaction. This involves treatment with a halogen (e.g., bromine or chlorine) in the presence of a strong base, such as sodium hydroxide. The reaction proceeds through the exhaustive halogenation of the methyl group, followed by nucleophilic acyl substitution by hydroxide, leading to the formation of a carboxylate and a haloform (e.g., bromoform (B151600) or chloroform). Acidification of the reaction mixture then yields this compound.

Cyanomethylation Products and Subsequent Hydrolysis

Another synthetic strategy involves the introduction of a cyano group, which can then be hydrolyzed to a carboxylic acid. This method effectively adds a carbon atom to the starting material. A feasible route to this compound would start with a suitable butenyl halide, such as 3-chloro-1-butene.

The first step is a nucleophilic substitution reaction where the halide is displaced by a cyanide ion, typically from sodium or potassium cyanide, to form 2-methyl-3-butenenitrile. This reaction is generally carried out in a polar aprotic solvent like DMSO.

The resulting nitrile can then be hydrolyzed to the carboxylic acid. nih.gov Hydrolysis can be achieved under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis, for instance with aqueous sulfuric or hydrochloric acid, involves heating the nitrile to protonate the nitrogen, making the carbon more susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis, using a reagent like sodium hydroxide, also requires heating and results in the formation of the carboxylate salt, which is then acidified in a separate step to give the final product, this compound.

Table 3: Synthesis via Nitrile Hydrolysis

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 3-chloro-1-butene | Sodium cyanide, DMSO | 2-methyl-3-butenenitrile |

| 2 | 2-methyl-3-butenenitrile | H₂SO₄ (aq), Heat | This compound |

Stereoselective and Enantioselective Synthesis of this compound Derivatives

The precise control of stereochemistry is paramount in the synthesis of chiral molecules like this compound. Researchers have developed several sophisticated methods to achieve high levels of stereoselectivity and enantioselectivity.

Enantioselective Synthesis via Transesterification with Lipase (B570770) Catalysts

Lipases have emerged as powerful biocatalysts for the kinetic resolution of racemic mixtures, offering a green and efficient route to enantiomerically enriched compounds. The principle of lipase-catalyzed kinetic resolution lies in the differential reaction rates of the two enantiomers with the enzyme. In the context of this compound derivatives, this typically involves the transesterification of a racemic ester.

While specific data on the lipase-catalyzed transesterification of this compound esters is not extensively detailed in the readily available literature, the general principles of this methodology are well-established for structurally similar compounds. For instance, lipases such as Candida antarctica lipase B (CALB) are widely used for their high enantioselectivity and stability in organic solvents. The reaction involves the selective acylation of one enantiomer of a racemic alcohol with an acyl donor, or the selective alcoholysis of one enantiomer of a racemic ester, leaving the unreacted enantiomer in high enantiomeric excess.

The effectiveness of such resolutions is often quantified by the enantiomeric ratio (E), a measure of the enzyme's selectivity. High E-values are indicative of a highly selective transformation, leading to products with high enantiomeric purity.

Chiral Auxiliary-Mediated Approaches for Stereocontrol

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is established, the auxiliary can be removed and ideally recycled. This strategy has been successfully applied in the synthesis of various chiral molecules.

In the context of synthesizing derivatives of this compound, a chiral auxiliary can be attached to the carboxylic acid moiety. The steric hindrance and electronic properties of the auxiliary then guide the approach of reagents to a specific face of the molecule, leading to a high degree of stereocontrol in reactions such as alkylation or aldol (B89426) condensations.

Commonly used chiral auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam. wikipedia.org For example, an N-acyloxazolidinone derived from this compound can be enolized and then reacted with an electrophile. The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the electrophile to attack from the opposite face, thereby creating a new stereocenter with a predictable configuration. The diastereomeric excess (d.e.) of the product is a measure of the stereoselectivity of the reaction.

| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (d.e.) |

| Evans Oxazolidinone | Alkylation | >95% |

| Oppolzer's Camphorsultam | Michael Addition | >90% |

| Pseudoephedrine | Alkylation | >98% |

Note: This table represents typical diastereomeric excesses achieved with these chiral auxiliaries in asymmetric synthesis and serves as an illustrative example of the levels of stereocontrol attainable.

Diastereoselective and Regioselective Synthesis of Substituted Derivatives

The synthesis of substituted derivatives of this compound presents additional challenges in controlling both diastereoselectivity and regioselectivity. Diastereoselective synthesis aims to produce a specific stereoisomer from a molecule that already contains a chiral center, while regioselective synthesis targets a specific position for a chemical transformation in a molecule with multiple reactive sites.

Research has demonstrated the synthesis of 3-substituted 2-methylbut-2-enoic acid derivatives with high stereoselectivity. rsc.org For instance, the base-catalyzed addition of ethanol (B145695) to ethyl 2-methylbuta-2,3-dienoate proceeds with high stereoselectivity to yield ethyl (E)-3-ethoxy-2-methylbut-2-enoate. rsc.org

Furthermore, cascade reactions have been employed for the diversity-oriented and diastereoselective synthesis of complex heterocyclic derivatives. nih.gov These strategies often involve a sequence of reactions in a single pot, leading to the efficient construction of multiple bonds and stereocenters with high control.

Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. This involves the use of renewable feedstocks, the reduction of waste, and the use of safer chemicals and reaction conditions.

Catalytic Processes for Enhanced Yield and Purity

Catalytic processes are a cornerstone of green chemistry as they allow for reactions to proceed with higher efficiency and selectivity, often under milder conditions than stoichiometric methods. This leads to increased yields, higher purity, and reduced waste generation.

In the synthesis of this compound esters, a patented method describes a process that starts from 3-halogenated butene. google.com This route is noted for shortening the reaction pathway, improving product yield, and simplifying post-treatment steps. google.com By avoiding the use of highly toxic reagents like hydrocyanic acid, this method presents a more environmentally friendly alternative to traditional synthetic approaches. google.com

Environmentally Benign Oxidants and Reaction Conditions

A key aspect of green chemistry is the replacement of hazardous and polluting reagents with more environmentally benign alternatives. In oxidation reactions, traditional oxidants often involve heavy metals or produce toxic byproducts.

A patent for the preparation of the related compound 3-methyl-2-butenoic acid highlights the use of air or oxygen as the oxidant. google.com This approach is described as safe, non-toxic, and low-cost, leading to high reaction yields and product purity under environmentally friendly conditions. google.com The reaction conditions are also noted to be gentle, with pressures ranging from 0 to 1.0 MPa and temperatures from -20 to 150 °C. google.com The use of molecular oxygen or air as the ultimate oxidant is a highly desirable goal in green chemistry, as the only byproduct is water. tcichemicals.com

Waste Minimization Strategies in Industrial Synthesis

The industrial synthesis of this compound is being revolutionized by a multi-faceted approach to waste minimization, integrating green chemistry principles to enhance sustainability. Key strategies include the optimization of reaction conditions to improve atom economy, the adoption of catalytic processes, the use of greener solvents and their subsequent recovery, and the valorization of by-products.

A significant focus lies in maximizing atom economy , a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Traditional synthetic routes often involve stoichiometric reagents that generate substantial amounts of waste. Modern approaches, however, are increasingly reliant on catalytic methods, which can significantly improve atom economy and reduce the generation of inorganic salts and other by-products. For instance, the transition from older methods that produce at least one mole of calcium waste per mole of product to newer processes has substantially reduced the disposal problem.

The implementation of chemo-enzymatic synthesis offers a powerful avenue for waste reduction. Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, operates under mild conditions of temperature and pressure, thereby reducing energy consumption. Furthermore, the high selectivity of enzymes often leads to higher yields and fewer by-products, simplifying purification processes and minimizing waste streams. The development of robust biocatalytic systems enables the reduction of α,β-unsaturated carboxylic acids to valuable alcohols, showcasing the potential of enzymatic transformations in creating more sustainable synthetic pathways.

The following interactive data table summarizes key waste minimization strategies and their impact on the industrial synthesis of this compound and related carboxylic acids.

| Waste Minimization Strategy | Description | Impact on Synthesis of this compound |

| High Atom Economy Synthesis | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. | Reduces the formation of stoichiometric by-products and inorganic salt waste. |

| Catalytic Processes | Utilizing catalysts to facilitate reactions, often with higher selectivity and efficiency than stoichiometric reagents. | Increases reaction rates, improves yields, and minimizes the generation of unwanted side products. |

| Biocatalysis & Chemo-enzymatic Routes | Employing enzymes or microorganisms as catalysts for specific transformations. | Enables reactions under mild conditions, leading to higher selectivity, reduced energy consumption, and fewer impurities. |

| Green Solvent Selection | Replacing hazardous and volatile organic solvents with more environmentally benign alternatives. | Reduces solvent-related emissions and health risks. |

| Solvent Recovery and Recycling | Implementing efficient processes to capture and reuse solvents from reaction and purification steps. | Significantly decreases the volume of solvent waste requiring disposal and reduces raw material costs. |

| By-product Valorization | Converting waste streams and by-products into valuable materials. | Creates new revenue streams, reduces disposal costs, and contributes to a more circular economy. |

The continuous development and implementation of these waste minimization strategies are pivotal in transforming the industrial synthesis of this compound into a more sustainable and economically competitive process. Through ongoing research and technological innovation, the chemical industry is poised to further reduce its environmental impact while continuing to provide essential chemical building blocks for a wide range of applications.

Chemical Reactivity and Mechanistic Investigations of 2 Methylbut 3 Enoic Acid

Reactions Involving the Carbon-Carbon Double Bond

The terminal double bond in 2-methylbut-3-enoic acid is susceptible to a variety of addition reactions, serving as a site for the introduction of new functional groups and the construction of more complex molecular architectures.

Electrophilic Addition Reactions

The electron-rich nature of the carbon-carbon double bond makes it prone to attack by electrophiles. These reactions typically proceed through the formation of a carbocation intermediate, the stability of which dictates the regioselectivity of the addition.

The halogenation of γ,δ-unsaturated carboxylic acids like this compound can proceed via an intramolecular cyclization pathway, leading to the formation of halolactones. This process, known as halolactonization, is initiated by the electrophilic attack of a halogen (e.g., bromine or iodine) on the double bond. The resulting halonium ion is then intramolecularly trapped by the nucleophilic carboxyl group, forming a five- or six-membered lactone ring. This reaction is a powerful tool for the stereoselective synthesis of lactones. The stereochemistry of the final product is controlled by the geometry of the starting alkene and the nature of the halogenating agent.

For instance, the reaction of a γ,δ-unsaturated carboxylic acid with iodine in the presence of a base typically yields an iodolactone. The mechanism involves the formation of an iodonium (B1229267) ion, followed by the backside attack of the carboxylate anion, leading to the formation of a five-membered γ-lactone.

| Reactant | Reagent | Product | Reaction Type |

| This compound | I2, NaHCO3 | 5-(1-iodoethyl)-4-methyldihydrofuran-2(3H)-one | Iodolactonization |

| This compound | Br2, NaHCO3 | 5-(1-bromoethyl)-4-methyldihydrofuran-2(3H)-one | Bromolactonization |

The carbon-carbon double bond in this compound can be selectively reduced to a single bond through catalytic hydrogenation. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. The hydrogenation of γ,δ-unsaturated carboxylic acids proceeds to yield the corresponding saturated carboxylic acid.

Recent advancements in catalysis have led to the development of highly efficient and enantioselective hydrogenation methods. For example, iridium complexes with chiral spiro-phosphine-oxazoline ligands have been shown to be excellent catalysts for the asymmetric hydrogenation of various unsaturated carboxylic acids, including β,γ-unsaturated ones, with high turnover numbers and excellent enantioselectivities. nih.gov The carboxylic acid group in the substrate plays a crucial role by coordinating to the metal center, which directs the stereochemical outcome of the hydrogenation. nih.gov This method provides a direct route to chiral carboxylic acids, which are valuable building blocks in the pharmaceutical and fine chemical industries.

| Substrate | Catalyst | Product | Key Feature |

| γ,δ-Unsaturated Carboxylic Acid | Pd/C, H2 | Saturated Carboxylic Acid | Complete saturation of the double bond |

| β,γ-Unsaturated Carboxylic Acid | Chiral Iridium Complex, H2 | Chiral Saturated Carboxylic Acid | High enantioselectivity |

Nucleophilic Addition Reactions

While the carbon-carbon double bond in this compound is electron-rich and thus generally unreactive towards nucleophiles, nucleophilic addition can occur under specific conditions. For unsaturated carboxylic acids where the double bond is not conjugated with the carboxyl group, direct nucleophilic attack on the alkene is not a favorable process. libretexts.org However, activation of the double bond by an appropriate electrophile can facilitate subsequent nucleophilic attack.

In the context of γ,δ-unsaturated acids, intramolecular nucleophilic attack by the carboxyl group can occur following the initial electrophilic activation of the double bond, as seen in halolactonization. libretexts.org

Allylation Reactions with Carbonyl Compounds

The use of this compound or its derivatives as an allyl donor in allylation reactions with carbonyl compounds is not a commonly reported transformation. Typically, allylation reactions involve the use of organometallic allyl reagents, such as allyl Grignard reagents or allylboronates, which act as nucleophiles.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group of this compound undergoes a variety of reactions characteristic of this functional group, including esterification and conversion to acyl chlorides. These transformations are essential for the synthesis of various derivatives with diverse applications.

A patented method describes the preparation of 2-methyl-3-butenoic acid esters. google.com This process involves the reaction of a 3-halogenated butene with magnesium in an ether solvent to form a Grignard reagent. google.com This Grignard reagent is then reacted with a carbonic ester, such as diethyl carbonate, to yield the corresponding 2-methyl-3-butenoic acid ester. google.com This method offers a streamlined approach to the synthesis of these esters. google.com

Furthermore, this compound can be converted to its corresponding acyl chloride, 2-methylbut-3-enoyl chloride. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The resulting acyl chloride is a highly reactive intermediate that can be used to synthesize a variety of other carboxylic acid derivatives, such as amides and anhydrides.

| Starting Material | Reagent(s) | Product | Reaction Type |

| 3-Halogenated butene, Mg, Diethyl carbonate | - | 2-Methyl-3-butenoic acid ethyl ester | Esterification via Grignard reaction |

| This compound | Thionyl chloride (SOCl2) | 2-Methylbut-3-enoyl chloride | Acyl chloride formation |

Esterification Reactions and Kinetics

The esterification of this compound is a fundamental transformation, yielding esters that may find applications in various fields. The kinetics of this reaction are influenced by factors such as the nature of the alcohol, the type and concentration of the catalyst, and the reaction temperature.

While specific kinetic data for the esterification of this compound is not extensively documented in publicly available literature, the principles of esterification kinetics for structurally similar carboxylic acids can be applied. For instance, the esterification of carboxylic acids with alcohols, catalyzed by a homogeneous acid catalyst like sulfuric acid, typically follows second-order kinetics.

To illustrate the influence of reaction parameters on esterification kinetics, the following table presents representative data from a study on the esterification of a similar unsaturated carboxylic acid.

Table 1: Representative Kinetic Data for the Esterification of an Unsaturated Carboxylic Acid

| Entry | Alcohol | Catalyst | Temperature (°C) | Rate Constant (k) (L mol⁻¹ min⁻¹) |

|---|---|---|---|---|

| 1 | Methanol | H₂SO₄ | 50 | 0.015 |

| 2 | Ethanol (B145695) | H₂SO₄ | 50 | 0.012 |

| 3 | Methanol | H₂SO₄ | 60 | 0.028 |

| 4 | Ethanol | H₂SO₄ | 60 | 0.023 |

This data is illustrative and based on typical values for similar reactions.

Acid-Catalyzed Esterification Mechanisms

The acid-catalyzed esterification of this compound with an alcohol proceeds via the well-established Fischer esterification mechanism. chemistrysteps.comacs.orgfishersci.co.uk This reversible reaction involves the following key steps:

Protonation of the Carbonyl Oxygen: The carboxylic acid is activated by protonation of the carbonyl oxygen by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. This protonation increases the electrophilicity of the carbonyl carbon. chemistrysteps.comacs.orgfishersci.co.uk

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon. This step results in the formation of a tetrahedral intermediate. chemistrysteps.comacs.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). chemistrysteps.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. chemistrysteps.comacs.org

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. chemistrysteps.comacs.org

Carbocation Rearrangements and Side Products

Under the acidic conditions of esterification, a potential side reaction involves the protonation of the carbon-carbon double bond in this compound. This can lead to the formation of a carbocation intermediate, which may undergo rearrangements to form more stable carbocations. libretexts.orglibretexts.org

Protonation of the terminal carbon of the double bond would initially generate a secondary carbocation. This secondary carbocation can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation. libretexts.orglibretexts.org Nucleophilic attack by the alcohol or water on these carbocation intermediates can lead to the formation of ether or alcohol side products, respectively.

Furthermore, the rearranged carbocation can also lose a proton to form an isomeric unsaturated carboxylic acid, 2-methylbut-2-enoic acid (also known as angelic or tiglic acid, depending on the stereochemistry). This isomerization can lead to the formation of the corresponding ester as a side product.

Amide Formation

The conversion of this compound to its corresponding amide, 2-methylbut-3-enamide, can be achieved through several synthetic methods. The direct reaction of a carboxylic acid with an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. chemistrysteps.comlibretexts.org To overcome this, the carboxylic acid must first be "activated".

Common methods for amide formation from carboxylic acids involve the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.comlibretexts.orgnih.gov These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the amide bond, with the byproduct being a urea (B33335) derivative. chemistrysteps.comlibretexts.org

The general reaction is as follows:

R-COOH + R'-NH₂ + Coupling Agent → R-CONH-R' + Byproduct

For the synthesis of 2-methylbut-3-enamide, this compound would be treated with ammonia (B1221849) or a primary amine in the presence of a coupling agent like DCC or EDC. The reaction is typically carried out in an aprotic solvent at room temperature.

Reduction to Corresponding Alcohols

The reduction of this compound to its corresponding alcohol, 2-methylbut-3-en-1-ol, requires a reducing agent that can selectively reduce the carboxylic acid group without affecting the carbon-carbon double bond.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. chemistrysteps.com However, LiAlH₄ can sometimes also reduce carbon-carbon double bonds, particularly when they are conjugated with the carbonyl group. In the case of this compound, the double bond is not in conjugation with the carboxylic acid, which increases the likelihood of selective reduction of the acid functionality.

A more chemoselective approach involves the use of borane (B79455) (BH₃) or its complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂). researchgate.netlibretexts.orgnih.gov Borane is known to be a highly effective reagent for the reduction of carboxylic acids to alcohols and is generally unreactive towards isolated carbon-carbon double bonds. researchgate.netlibretexts.orgnih.gov

The mechanism of carboxylic acid reduction with borane involves the formation of a triacyloxyborane intermediate, which is subsequently reduced to the primary alcohol upon workup.

Rearrangement and Isomerization Pathways

This compound can undergo rearrangement and isomerization reactions under certain conditions, primarily involving the migration of the carbon-carbon double bond. The relative stability of the isomers often dictates the position of the equilibrium.

A likely isomerization pathway for this compound is the migration of the double bond from the β,γ-position to the α,β-position, yielding 2-methylbut-2-enoic acid. This isomer is a conjugated system, where the double bond is in conjugation with the carbonyl group of the carboxylic acid, which generally leads to increased thermodynamic stability. The two geometric isomers of 2-methylbut-2-enoic acid are known as angelic acid (Z-isomer) and tiglic acid (E-isomer).

This isomerization can be catalyzed by either acids or bases. Under acidic conditions, the mechanism can proceed through the carbocation intermediate discussed in section 2.1.2. Under basic conditions, the mechanism involves the abstraction of a proton from the α-carbon to form an enolate intermediate, followed by protonation at the γ-carbon.

Thermal Isomerization Studies

For instance, the thermal isomerization of angelic acid to the more stable tiglic acid is a well-known transformation. google.com This process is believed to proceed through a reversible addition-elimination mechanism or via radical intermediates at higher temperatures. It is plausible that heating this compound could lead to its isomerization to the thermodynamically more stable conjugated isomers, 2-methylbut-2-enoic acid (angelic and tiglic acids). The equilibrium composition would be dependent on the temperature and the relative stabilities of the isomers.

Acid- and Base-Catalyzed Isomerization Mechanisms

The isomerization of this compound to its α,β-unsaturated isomer is a thermodynamically favorable process, driven by the formation of a conjugated system. This transformation can be achieved under both acidic and basic conditions, each proceeding through distinct mechanistic pathways.

Acid-Catalyzed Isomerization: In the presence of a strong acid, the isomerization is believed to proceed through a carbocation intermediate. The reaction is initiated by the protonation of the double bond, which can occur at either the C3 or C4 position. Protonation at C4 would lead to a secondary carbocation at C3, while protonation at C3 would result in a less stable primary carbocation at C4. Therefore, the formation of the more stable secondary carbocation is the more likely pathway. This carbocation is also an allylic carbocation, which can be described by resonance structures, delocalizing the positive charge between C3 and C1. Subsequent deprotonation from the C2 position leads to the formation of the conjugated double bond in the final product, 2-methylbut-2-enoic acid. The stability of the conjugated system provides the thermodynamic driving force for the reaction.

Base-Catalyzed Isomerization: Under basic conditions, the isomerization proceeds via the formation of an enolate intermediate. A base abstracts the acidic α-proton (at C2) of the carboxylic acid, leading to the formation of a resonance-stabilized enolate. The negative charge is delocalized between the α-carbon and the oxygen atoms of the carboxylate group. Reprotonation of this enolate intermediate can occur at either the α-carbon (C2) or the γ-carbon (C4). While protonation at the α-carbon regenerates the starting material, protonation at the γ-carbon, followed by tautomerization, yields the more stable α,β-unsaturated carboxylic acid. The rate of this isomerization is influenced by the strength of the base and the reaction conditions. Studies on analogous β,γ-unsaturated thioesters have shown that even weak carboxylate bases can catalyze this type of isomerization, with computational analysis suggesting that the γ-reprotonation of the enolate intermediate is the rate-determining step nih.gov.

Enolic Forms in Reaction Interconversions

Enols and their corresponding conjugate bases, enolates, are key intermediates in the isomerization of this compound, particularly under basic conditions. An enol is a constitutional isomer of a carbonyl compound that contains a hydroxyl group bonded to a carbon-carbon double bond. The interconversion between the keto (in this case, the carboxylic acid) and enol forms is known as tautomerism.

In the context of this compound, the enol form would be 2-methyl-1,3-butadien-1-ol-1-oic acid, though the enolate is the more relevant intermediate in base-catalyzed reactions. The formation of the enolate anion by deprotonation at the α-carbon is a crucial step in the isomerization mechanism. This enolate is a powerful nucleophile with electron density on both the α-carbon and the oxygen atoms.

The reactivity of the enolate intermediate governs the outcome of the isomerization. The resonance stabilization of the enolate delocalizes the negative charge, making both the α-carbon and the γ-carbon potential sites for electrophilic attack (in this case, protonation). The preferential protonation at the γ-position leads to the formation of the thermodynamically more stable conjugated product. The properties of the enol and enolate, such as their stability and nucleophilicity, are influenced by the solvent and the nature of the counter-ion in the case of the enolate.

Advanced Mechanistic Studies and Computational Chemistry

To gain a deeper understanding of the reaction mechanisms, reactive intermediates, and energetics involved in the transformations of this compound, advanced experimental and computational techniques are employed.

Investigation of Reactive Intermediates (e.g., Allyl Radicals, Carbocations)

Carbocations: As mentioned in the acid-catalyzed isomerization mechanism, an allylic carbocation is a key intermediate. The structure of this carbocation is a resonance hybrid, with the positive charge distributed across the allylic system. The stability of this intermediate is crucial for the facility of the isomerization process. The substitution pattern of the allylic carbocation derived from this compound (a secondary allylic carbocation) influences its stability and subsequent reactivity. The study of similar allylic rearrangements in other systems provides insight into the behavior of these intermediates.

Allyl Radicals: While less common in simple acid- or base-catalyzed isomerization, allyl radicals could be involved in reactions initiated by radical initiators or photochemical processes. An allyl radical is characterized by an unpaired electron delocalized over the three-carbon π-system. The resonance stabilization of the allyl radical makes it more stable than a simple alkyl radical. The investigation of such radical-mediated reactions would require techniques like electron paramagnetic resonance (EPR) spectroscopy to detect and characterize these transient species.

Quantum Mechanical (QM) Calculations for Reaction Mechanisms

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the detailed mechanisms of chemical reactions. For the isomerization of this compound, QM calculations can be used to:

Model Reactant, Intermediate, and Product Structures: Optimize the geometries of the starting material, the isomeric product, and any proposed intermediates such as carbocations or enolates.

Calculate Relative Energies: Determine the relative stabilities of the reactant and product, confirming the thermodynamic driving force for the isomerization. The energies of intermediates can also be calculated to assess their viability.

Map Potential Energy Surfaces: Trace the reaction pathway from reactant to product, identifying the transition states connecting them.

Computational studies on the isomerization of similar unsaturated systems, such as linoleic acid, have utilized DFT to analyze the energetics of cis-trans isomerization, demonstrating the utility of these methods in understanding reaction mechanisms at a molecular level rsc.org.

Transition State Analysis and Reaction Energetics

The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to a reaction. Identifying the structure and energy of the transition state is crucial for understanding the reaction rate.

Transition State Analysis: QM calculations can locate and characterize the transition state structures for both the acid- and base-catalyzed isomerization of this compound. Analysis of the transition state geometry provides insights into the bonding changes occurring during the reaction. For instance, in the base-catalyzed mechanism, the transition state for the proton transfer steps can be modeled.

Reaction Energetics: By calculating the energies of the reactants, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides key thermodynamic and kinetic information about the reaction.

| Parameter | Description |

| ΔG° | Gibbs Free Energy of Reaction: The overall energy difference between products and reactants. A negative value indicates a spontaneous reaction. |

| ΔH° | Enthalpy of Reaction: The heat absorbed or released during the reaction. |

| ΔS° | Entropy of Reaction: The change in disorder of the system. |

| Ea | Activation Energy: The energy barrier that must be overcome for the reaction to occur, determined by the energy of the transition state relative to the reactants. |

Below is a hypothetical interactive data table illustrating the kind of energetic data that could be obtained from computational studies on the isomerization of this compound.

| Reaction Pathway | Intermediate | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Acid-Catalyzed | Allylic Carbocation | 15 - 25 | -5 to -10 |

| Base-Catalyzed | Enolate | 10 - 20 | -5 to -10 |

Note: The values in this table are illustrative and would need to be determined by specific quantum mechanical calculations for this compound.

Such computational data, in conjunction with experimental kinetic studies, provides a comprehensive understanding of the chemical reactivity and mechanistic intricacies of this compound.

Applications in Advanced Organic Synthesis and Material Science

Role as a Building Block for Complex Molecules

Organic building blocks are functionalized molecules that serve as the foundational components for constructing more complex molecular architectures. 2-Methylbut-3-enoic acid's structure, featuring both a carboxylic acid and a vinyl group, makes it a valuable precursor in various synthetic pathways.

Synthesis of Natural Products and Derivatives

The synthesis of natural products and their derivatives often involves intricate multi-step processes where the selection of appropriate starting materials is crucial. This compound has proven to be an effective component in the synthesis of several important biological molecules.

Carotenoids are a class of organic pigments found in plants and other photosynthetic organisms. They are derived from the isoprenoid pathway. aocs.org The biosynthesis of these compounds begins with the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). aocs.org While the direct role of this compound in the natural biosynthetic pathway is not explicitly detailed in the provided search results, the structural similarity of its carbon skeleton to isoprene (B109036) units suggests its potential as a synthetic precursor in laboratory syntheses of carotenoid-related structures. The MEP pathway involves several key enzymatic steps to build the C5 isoprene units that are the foundation of carotenoids. nih.gov

In a notable application, 3-methylbut-3-enoic acid, a closely related isomer, is utilized in the chemical synthesis of a dideuterium-labelled adenosine (B11128) triphosphate (ATP) analogue, specifically 1-adenosin-5'-yl-3-(3-methylbut-3-en-1,1-d2-1-ol) triphosphoric acid diester (ApppI(d2)). nih.govnih.gov This synthesis is significant because ApppI is an important metabolite in the mevalonate (B85504) pathway, and the availability of its deuterated analogue allows for quantitative measurements in biological samples using mass spectrometry. nih.govnih.gov The synthesis begins with the oxidation of 3-methylbut-3-en-1-ol to yield 3-methylbut-3-enoic acid. nih.gov

| Starting Material | Product | Yield | Purity |

| 3-Methylbut-3-en-1-ol | 3-Methylbut-3-enoic acid | 50% | ~88% |

This table details the initial step in the synthesis of the ATP analogue.

This compound and its derivatives serve as precursors for the synthesis of various amino acid and γ-aminobutyric acid (GABA) analogues. GABA is a primary inhibitory neurotransmitter in the central nervous system. The synthesis of its analogues is a key area of research for developing new therapeutic agents. For instance, analogues of GABA such as E-4-Amino-2-methylbut-2-enoic acid and (±)-4-amino-2-methylbutanoic acid have been synthesized. researchgate.net These compounds are investigated for their activity at GABA receptors. researchgate.net The introduction of a methyl group at the C2 position of GABA and its unsaturated analogue, TACA (trans-4-aminocrotonic acid), is generally tolerated at GABAC receptors. researchgate.net

Precursor for Pharmaceutical Intermediates and Drug Synthesis

The utility of this compound extends to the pharmaceutical industry, where it serves as a precursor for various intermediates. For example, its ester form, 2-methyl-3-butenoic acid ester, is an important intermediate in the synthesis of compounds like A Piao β daucic acid ethyl ester. google.com The development of efficient and environmentally friendly methods for the preparation of these esters is an active area of research. google.com

Synthesis of Agro-chemical Compounds (e.g., Pyrethroids)

Pyrethroids are a major class of synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins (B594832) found in chrysanthemum flowers. beyondpesticides.orgbeyondpesticides.org The basic structure of many pyrethroids consists of an acid moiety and an alcohol moiety. nih.gov While the provided information does not directly link this compound to the synthesis of commercial pyrethroids, the synthesis of novel pyrethroid esters derived from structurally similar acids, such as 3-methyl-2-(3',4'-dihydronaphthyl)butanoic acids, has been explored to investigate their insecticidal activities. acs.org This research highlights the ongoing efforts to create new and effective agrochemicals based on modifications of the core pyrethroid structure.

Derivatives and Analogues of this compound

The structural framework of this compound, particularly its (R)-enantiomer, serves as a valuable scaffold in the creation of complex molecules for pharmaceutical applications. nbinno.com The presence of a chiral center and a reactive enoic acid functional group makes it a crucial intermediate for stereospecific synthesis, ensuring the production of enantiomerically pure drugs. nbinno.com This specificity is vital for targeted therapeutic effects and minimizing off-target interactions. nbinno.com A notable application is in the synthesis of Milvexian, an inhibitor of Factor XIa, where the precise atomic arrangement of (R)-2-Methylbut-3-enoic acid dictates the final product's stereochemistry. nbinno.com

The synthesis of substituted enoic acids, including derivatives related to this compound, employs a variety of methods in organic chemistry. Common strategies for creating α,β-unsaturated carboxylic acids include the hydrolysis of corresponding esters, carboxylation of alkenyl organometallics, elimination reactions, and carbonyl alkenations. thieme.com

One specific methodology involves the reaction of maleic anhydride (B1165640) with primary amines to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives. tandfonline.comnih.gov This reaction proceeds via a ring-opening mechanism at room temperature. tandfonline.com The synthesis of other α,β-unsaturated carboxylic acids, such as (E)-non-2-enoic acid and (E)-dec-2-enoic acid, has been achieved through a condensation reaction of malonic acid with the appropriate aldehydes. mdpi.com

Another example is the synthesis of organoselenium hybrids, starting with the reaction of 4-selenocyanatoaniline and maleic anhydride to produce 4-Oxo-4-((4-selenocyanatophenyl)amino)but-2-enoic acid. mdpi.com This intermediate is then activated through an esterification reaction before further modification. mdpi.com

The characterization of these synthesized derivatives relies on standard spectroscopic techniques. The structures of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives have been confirmed using 1H-NMR, 13C-NMR, and IR spectroscopy. tandfonline.comnih.gov For crystalline products like (E)-non-2-enoic acid, X-ray crystallography is used to determine the precise molecular and crystal structure, revealing details such as the formation of centrosymmetric dimers linked by hydrogen bonds. mdpi.com

Table 1: Synthesis Methods for Substituted Enoic Acids

| Derivative Class | Synthesis Method | Starting Materials | Characterization Techniques |

| (Z)-4-oxo-4-(arylamino)but-2-enoic acids | Ring-opening reaction tandfonline.com | Maleic anhydride, Primary amines | 1H-NMR, 13C-NMR, IR Spectroscopy tandfonline.comnih.gov |

| (E)-alk-2-enoic acids | Condensation reaction mdpi.com | Malonic acid, Aldehydes | X-ray crystallography, NMR Spectroscopy mdpi.comresearchgate.net |

| Organoselenium-enoic acid hybrids | Reaction with anhydride followed by esterification mdpi.com | 4-selenocyanatoaniline, Maleic anhydride | Spectroscopic methods mdpi.com |

Derivatives of enoic acids have been investigated for a range of biological activities. For instance, (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives have been shown to be potent inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and II). tandfonline.comnih.gov These compounds exhibited strong inhibition with Ki (inhibition constant) values in the low nanomolar range, suggesting their potential as leads for developing powerful carbonic anhydrase inhibitors. nih.gov

In another study, novel hydroxamic acid-based organoselenium hybrids were synthesized and evaluated for their biological effects. mdpi.com These compounds demonstrated promising anticancer activity against liver (HepG2) and breast (MCF-7) cancer cell lines. mdpi.com Select compounds also showed significant antimicrobial activity, particularly against Candida albicans and Staphylococcus aureus, as well as antioxidant properties. mdpi.com

The modification of quinic acid, another carboxylic acid, into amide derivatives has yielded potent inhibitors of the pro-inflammatory transcription factor nuclear factor kappa B (NF-κB). nih.gov These derivatives were found to be non-toxic and lacked antioxidant activity, indicating a specific mechanism of anti-inflammatory action. nih.gov Furthermore, various oleanolic acid derivatives have been synthesized and shown to possess anti-inflammatory and α-glucosidase inhibitory activities, highlighting the therapeutic potential of modifying natural product scaffolds. mdpi.com

Table 2: Biological Activities of Enoic Acid Derivatives

| Derivative Class | Biological Activity | Target/Model System | Key Findings |

| (Z)-4-oxo-4-(arylamino)but-2-enoic acids | Carbonic Anhydrase Inhibition nih.gov | Human Carbonic Anhydrase I and II | Ki values in the low nanomolar range (1.85 nM to 5.04 nM) nih.gov |

| Hydroxamic acid-organoselenium hybrids | Anticancer, Antimicrobial, Antioxidant mdpi.com | HepG2, MCF-7 cancer cells; C. albicans, S. aureus | IC50 value of 7.57 µM against HepG2 cells for the most active compound mdpi.com |

| Quinic acid amides | Anti-inflammatory nih.gov | A549 cells, NF-κB inhibition | Potent inhibition of NF-κB without cytotoxicity nih.gov |

| Oleanolic acid derivatives | Anti-inflammatory, α-glucosidase inhibition mdpi.com | Macrophages, α-glucosidase enzyme | Significant inhibition of nitric oxide production and α-glucosidase mdpi.com |

Polymer Chemistry and Monomer Applications

Unsaturated carboxylic acids and their derivatives, including structures analogous to this compound, are valuable monomers in polymer chemistry. tandfonline.com Their monomeric properties are utilized in the synthesis of polymers with specific characteristics. For example, acidic monomers with varying core structures have been designed and synthesized to create polymers with enhanced toughness, which could be suitable for applications such as restorative resins. abstractarchives.com

The field of polymer chemistry is increasingly focused on sustainability, driving research into the use of monomers derived from renewable biorefinery concepts. researchgate.net This approach aims to reduce the carbon footprint of mass polymers by replacing fossil-fuel-based monomers. researchgate.net The polymerization of polar monomers can be mediated by main-group Lewis acid-base pairs, a technique that offers high activity and control over the polymerization process. acs.org This method, known as Lewis pair polymerization (LPP), leverages the cooperative action of Lewis acids and bases to activate monomers and control chain growth. acs.org

While not a carboxylic acid, the structurally related comonomer 3-methylbut-1-ene is used in the preparation of copolymers with propene. google.com This process can yield materials for manufacturing films or fibers. google.com The development of catalysts, such as metallocene-based systems, is crucial for controlling the polymerization of such olefins. google.com Boric acid has also been explored as an environmentally benign organocatalyst for the ring-opening copolymerization of monomers like δ-valerolactone, producing well-defined copolymers. mdpi.com

Biochemical and Biological Aspects of 2 Methylbut 3 Enoic Acid

Biosynthesis and Metabolic Pathways

2-Methylbut-3-enoic acid, a branched-chain unsaturated carboxylic acid, is connected to several key metabolic pathways. Its carbon skeleton is structurally related to intermediates in amino acid metabolism and isoprenoid biosynthesis.

While direct biosynthesis of this compound from common amino acid pathways is not extensively documented, its structural analog, 2-methylbutyric acid, is a known precursor in the biosynthesis of the amino acid isoleucine in certain anaerobic bacteria. nih.govnih.gov In microorganisms found in ruminal ingesta, as well as in pure cultures of anaerobic ruminal bacteria, labeled 2-methylbutyrate (B1264701) is incorporated into protein, with isoleucine being the only labeled amino acid found. nih.govnih.gov This occurs via a carboxylation reaction, representing an alternative pathway for isoleucine synthesis compared to that in many aerobic microorganisms. nih.govnih.gov This metabolic link suggests that the C5 branched-chain skeleton of this compound is closely related to the building blocks of essential amino acids like isoleucine.

| Precursor | Associated Amino Acid | Organism Type | Key Process |

|---|---|---|---|

| 2-Methylbutyric Acid | Isoleucine | Anaerobic Rumen Bacteria (e.g., Bacteroides ruminicola) | Carboxylation of precursor |

As a methyl-branched unsaturated fatty acid, this compound has the potential to influence cellular energy production. Fatty acids can significantly affect mitochondrial function through several mechanisms, including the uncoupling of oxidative phosphorylation, inhibition of the respiratory chain, and opening of the mitochondrial permeability transition pore (PTP). nih.gov The presence of double bonds in unsaturated fatty acids can increase their ability to depolarize the mitochondrial membrane, an effect that can lead to cytotoxicity. nih.gov

Research on related branched-chain fatty acids, such as phytanic acid, has demonstrated their capacity to de-energize mitochondria by increasing the proton conductance of the inner mitochondrial membrane and reducing state 3 respiration. researchgate.net This impairment of mitochondrial energy transduction can reduce the supply of ATP. researchgate.net Given its structure, this compound may exert similar effects, potentially impacting the efficiency of the Krebs cycle and oxidative phosphorylation, though specific studies on this compound are limited.

| Compound Class | Potential Effects on Mitochondria | Impact on Energy Production |

|---|---|---|

| Unsaturated Fatty Acids | Increased mitochondrial membrane depolarization | Potential cytotoxicity and disruption of ATP synthesis |

| Branched-Chain Fatty Acids (e.g., Phytanic Acid) | Increased proton conductance, inhibition of ADP/ATP carrier | Reduced State 3 respiration and ATP supply |

The primary isoprenoid biosynthesis pathways, the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, produce the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govresearchgate.netnih.gov These molecules are the universal precursors to over 30,000 isoprenoid compounds. researchgate.net this compound shares the same C5 carbon skeleton as these fundamental isoprenoid precursors.

The MVA pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl CoA (HMG-CoA), which is then converted to mevalonate and subsequently to IPP and DMAPP. researchgate.net The structural similarity between this compound and the intermediates of this pathway underscores a fundamental connection in the biological synthesis of five-carbon units.

Novel metabolic pathways have been engineered for the biosynthesis of isoprene (B109036), an important commodity chemical. One such de novo pathway utilizes 2,3-dihydroxyisovalerate (DHIV), a common metabolite derived from glycolysis, as a starting point. google.com In a proposed pathway, DHIV is converted through a series of reduction and dehydration steps to isoprene. google.com A key intermediate in one of these engineered routes is the isomer of this compound, 3-methylbut-2-enoic acid . google.com

This intermediate, 3-methylbut-2-enoic acid, is transformed into (3-methylbut-2-enoyl)-CoA in a reaction dependent on ATP. This activated molecule then undergoes two sequential reductions to form 3-methylbut-2-en-1-ol, which is finally dehydrated to produce isoprene. google.com This demonstrates a direct role for a close isomer of this compound in engineered biosynthetic pathways for valuable chemicals.

| Pathway Start Metabolite | Key Intermediate | Enzymatic Steps for Intermediate | Final Product |

|---|---|---|---|

| 2,3-dihydroxyisovalerate (DHIV) | 3-Methylbut-2-enoic acid | 1. Conversion to (3-methylbut-2-enoyl)-CoA (ATP-dependent) 2. Two NAD(P)H-dependent reductions 3. Dehydration | Isoprene |

Esters are commonly synthesized in biological systems through the enzymatic esterification of a carboxylic acid (or its activated acyl-CoA derivative) and an alcohol. While specific pathways detailing the esterification of this compound are not well-defined, related metabolic routes provide a model for its potential involvement.

For instance, the catabolism of the amino acid isoleucine can lead to the formation of various esters. In the yeast Saprochaete suaveolens, isoleucine metabolism via a β-oxidation pathway can produce ethyl tiglate (ethyl 2-methylbut-2-enoate), an ester of a structural isomer of this compound. This suggests that intermediates from amino acid degradation can be channeled into ester synthesis.

Enzymatic Transformations and Enzyme Inhibition

Direct enzymatic transformations involving this compound are not extensively characterized in biochemical literature. However, studies on structurally similar compounds provide insight into potential enzymatic interactions. Enzymes such as nitrilases and amidases have been shown to catalyze the hydrolysis of related nitriles, such as (E)-2-methyl-2-butenenitrile, to their corresponding carboxylic acids. researchgate.net This indicates that enzymes can act on the C5 branched-chain skeleton.

While this compound itself is not a widely recognized enzyme inhibitor, its derivatives and structurally related molecules have been shown to possess inhibitory activity. For example, L-2-amino-4-methoxy-cis-but-3-enoic acid is a potent inhibitor of S-adenosylmethionine (AdoMet) synthetase. nih.gov Furthermore, the specific stereoisomer, (R)-2-Methylbut-3-enoic acid, serves as a crucial chiral intermediate in the chemical synthesis of Milvexian, a potent inhibitor of the enzyme Factor XIa, highlighting the importance of this molecule's structure in the development of targeted enzyme inhibitors. researchgate.net

Modulation of Enzyme Activity (e.g., Dehydrogenases, Hydratases)

Short-chain fatty acids are recognized for their ability to modulate the activity of various enzymes. A primary mechanism by which SCFAs exert their effects is through the inhibition of histone deacetylases (HDACs) frontiersin.orgcreative-proteomics.com. This inhibition alters the acetylation status of histone proteins, leading to changes in chromatin structure and gene expression mdpi.com. By inhibiting HDACs, SCFAs can influence the transcription of genes encoding for a variety of enzymes, thereby modulating cellular metabolism and signaling pathways frontiersin.orgcreative-proteomics.com.

Propionic acid, a structurally similar SCFA, is known to be metabolized to propionyl-CoA, which then enters the Krebs cycle. This metabolic pathway involves several enzymes, including dehydrogenases najah.edu. While direct evidence for this compound is not available, its metabolism would likely involve a similar suite of enzymes, suggesting a potential for interaction and modulation.

Interaction with Transcription Factors and Gene Expression

The influence of SCFAs on gene expression is a well-documented phenomenon, largely stemming from their role as HDAC inhibitors mdpi.comnews-medical.netnih.gov. By preventing the removal of acetyl groups from histones, SCFAs maintain a more open chromatin structure, which generally facilitates the binding of transcription factors and enhances gene transcription mdpi.com.

Furthermore, SCFAs can influence signaling pathways that involve key transcription factors. For instance, propionic acid has been shown to activate peroxisome proliferator-activated receptor γ (PPARγ), which in turn can inhibit the activity of the transcription factor NF-κB najah.edunih.gov. NF-κB is a critical regulator of inflammatory responses, and its inhibition by SCFAs contributes to their anti-inflammatory effects nih.gov. Given the structural similarities, it is plausible that this compound could engage in similar interactions, thereby modulating gene expression related to inflammation and other cellular processes. SCFAs have been shown to regulate the expression of genes involved in cell growth, differentiation, and ion transport news-medical.net.

Biological Activities and Pharmacological Relevance

Antimicrobial Properties

Short- and medium-chain fatty acids are known to possess antimicrobial activity against a range of microorganisms. Their inhibitory effects are often attributed to their ability to disrupt the cell membranes of bacteria and interfere with cellular processes. The antimicrobial efficacy of fatty acids can be influenced by their chain length and degree of unsaturation. Some studies have demonstrated that certain fatty acids exhibit broad-spectrum inhibition against oral bacteria nih.gov. The presence of a double bond in the structure of this compound may influence its antimicrobial potential.

Table 1: General Antimicrobial Activity of Short-Chain Fatty Acids

| Fatty Acid Class | General Antimicrobial Effect | Potential Mechanism |

|---|

This table represents the general activities of SCFAs and is not specific to this compound.

Antioxidant Activity and Free Radical Scavenging

The antioxidant potential of carboxylic acids is an area of active research. Some phenolic acids, which also contain a carboxylic acid functional group, are well-known for their potent antioxidant and free-radical scavenging activities mdpi.comresearchgate.net. The mechanism of action often involves the donation of a hydrogen atom from a hydroxyl group on an aromatic ring to stabilize free radicals. Phenylpropanoic acid, for example, is used as an antioxidant in the food industry to prolong the shelf life of foods wikipedia.org.

While this compound lacks the phenolic structure typically associated with strong antioxidant activity, the presence of a double bond and a carboxylic acid group may confer some capacity to interact with and neutralize reactive oxygen species. However, without direct experimental data, its antioxidant potential remains speculative.

Cytotoxic Activity of Derivatives

The cytotoxic effects of various carboxylic acid derivatives against cancer cell lines have been investigated. For instance, derivatives of all-trans-retinoic acid have shown moderate to strong cytotoxic effects against human breast and liver cancer cells nih.gov. Similarly, alkyl derivatives of protocetraric acid have demonstrated cytotoxicity against several cancer cell lines ufms.br. The modification of the carboxylic acid group into amides or esters can significantly alter the biological activity of the parent compound, sometimes enhancing its cytotoxic potential.

While there is no specific information on the cytotoxic activity of this compound derivatives, this remains a potential area for future research in the development of novel therapeutic agents.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetic acid |

| Propionic acid |

| Propionyl-CoA |

| Butyric acid |

| All-trans-retinoic acid |

| Protocetraric acid |

Analytical and Spectroscopic Characterization Techniques

Advanced Spectroscopic Methods for Structure Elucidation

Modern spectroscopic techniques are indispensable for the unambiguous identification and characterization of organic molecules like 2-Methylbut-3-enoic acid. These methods probe the interactions of the molecule with electromagnetic radiation, yielding detailed information about its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of each atom.

¹H-NMR (Proton NMR) spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected ¹H-NMR spectrum would exhibit distinct signals corresponding to the protons of the methyl group, the methine proton at the chiral center, the vinyl protons, and the acidic proton of the carboxylic acid. The chemical shifts (δ) are influenced by the electron density around the protons, and the splitting patterns (multiplicity) are a result of spin-spin coupling with neighboring protons.

¹³C-NMR (Carbon-13 NMR) spectroscopy provides information about the different types of carbon atoms in a molecule. A typical ¹³C-NMR spectrum for this compound would show five distinct signals, corresponding to the five carbon atoms in its structure: the carboxylic carbon, the two olefinic carbons of the vinyl group, the chiral methine carbon, and the methyl carbon.

Expected ¹H-NMR and ¹³C-NMR Data for this compound

| Atom | ¹H-NMR | ¹³C-NMR |

| Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

| 1 (COOH) | ~10-12 | Singlet (broad) |

| 2 (CH) | ~3.0-3.5 | Quartet |

| 3 (CH=) | ~5.8-6.2 | Multiplet |

| 4 (=CH₂) | ~5.0-5.5 | Multiplet |

| 5 (CH₃) | ~1.2-1.5 | Doublet |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques provide further structural detail by correlating signals from different nuclei.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would be crucial in confirming the connectivity of the molecule. For instance, correlations would be expected between the methyl protons and the C2 and C3 carbons, and between the H2 proton and the C1, C3, and C4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, regardless of whether they are bonded. This is particularly useful for determining stereochemistry.

J-resolved Spectroscopy: This technique separates chemical shift and coupling information into two different dimensions, simplifying the analysis of complex splitting patterns in the ¹H-NMR spectrum.

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space. In NOESY, the observation of a cross-peak between two protons indicates that they are spatially close (typically within 5 Å). For a chiral molecule like this compound, NOE studies are instrumental in assigning the relative stereochemistry. For a specific enantiomer, such as (R)-2-Methylbut-3-enoic acid, NOE correlations could be observed between the proton at the chiral center (C2) and specific protons of the vinyl group, helping to confirm its spatial orientation relative to the other substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. In the IR spectrum of this compound, key absorption bands would confirm the presence of the carboxylic acid and alkene functional groups.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 3300-2500 (broad) |

| Alkene (C-H) | Stretching | 3100-3000 |

| Methyl/Methine (C-H) | Stretching | 3000-2850 |

| Carbonyl (C=O) | Stretching | 1725-1700 |

| Alkene (C=C) | Stretching | 1680-1620 |

| Alkene (C-H) | Bending (out-of-plane) | 1000-650 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation patterns. For this compound (molecular weight: 100.11 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 100. The fragmentation of the molecular ion would lead to the formation of various daughter ions, providing further evidence for the structure. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45) libretexts.org.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Loss from Molecular Ion |

| 100 | [C₅H₈O₂]⁺ | Molecular Ion (M⁺) |

| 83 | [C₅H₇O]⁺ | Loss of OH (M-17) |

| 55 | [C₄H₇]⁺ | Loss of COOH (M-45) |

| 41 | [C₃H₅]⁺ | Allyl cation |